molecular formula C14H21N5O3S B2578645 1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane CAS No. 1775506-20-1

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane

Cat. No.: B2578645
CAS No.: 1775506-20-1
M. Wt: 339.41
InChI Key: DMGHTVWAXJNZIK-UHFFFAOYSA-N
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Description

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a diazepane ring, an imidazole sulfonyl group, and a dimethylisoxazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-11-13(12(2)22-17-11)9-18-4-3-5-19(7-6-18)23(20,21)14-8-15-10-16-14/h8,10H,3-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGHTVWAXJNZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the Imidazole Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Dimethylisoxazole Moiety: This can be done through alkylation reactions using dimethylisoxazole derivatives and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.

    Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.

    Gene Expression: Affecting gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3,5-dimethylisoxazol-4-yl)methyl]-1H-pyrazol-4-yl]-1-(3-hydroxybenzyl)imidazolidine-2,4-dione
  • **3-[(3,5-dimethylisoxazol-4-yl)methyl]-1H-pyrazol-4-yl]-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

Uniqueness

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane is unique due to its combination of a diazepane ring, an imidazole sulfonyl group, and a dimethylisoxazole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

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